Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate
Description
Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate (CAS: 651729-59-8) is an ester derivative featuring a sulfonamide-linked aromatic system. Its molecular formula is C₁₆H₁₈N₂O₆S, with a molecular weight of 366.427 g/mol and a purity of ≥95% . The compound’s structure includes:
- A methyl phenoxyacetate backbone.
- A 2-amino-4-methoxyphenyl group attached via a sulfonamide bridge.
Properties
IUPAC Name |
methyl 2-[4-[(2-amino-4-methoxyphenyl)sulfamoyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-22-12-5-8-15(14(17)9-12)18-25(20,21)13-6-3-11(4-7-13)24-10-16(19)23-2/h3-9,18H,10,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMRSIDLCAZURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate typically involves the reaction of 2-amino-4-methoxyaniline with a sulfonyl chloride derivative, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 2-amino-4-methoxyaniline with sulfonyl chloride in the presence of a base.
Step 2: Esterification of the resulting sulfonamide with methyl chloroacetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antibacterial Activity
MMPA has demonstrated significant antibacterial properties. It inhibits bacterial growth by binding to DNA templates, thereby blocking transcription and replication processes. This mechanism makes it a candidate for developing new antibacterial agents against resistant strains of bacteria .
Anticancer Potential
Research indicates that MMPA exhibits anticancer activity, particularly against pancreatic cancer cell lines such as MiaPaCa-2. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology .
Cardiac Effects
Studies have shown that MMPA can influence cardiac activity in animal models, indicating its potential use in cardiovascular research. Its effects on heart rate and contractility are areas of ongoing investigation .
Enzyme Inhibition
MMPA is being studied for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Its sulfonamide group is believed to interact with active sites of specific enzymes, providing a basis for further drug development .
Molecular Biology Applications
The compound is utilized in molecular biology for studying gene expression and regulation due to its ability to affect transcription processes. Researchers are exploring its use as a tool for manipulating gene activity in various cellular contexts .
Data Table: Summary of Applications
Antibacterial Efficacy Study
In a controlled laboratory setting, MMPA was tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with MMPA compared to untreated controls, highlighting its potential as an antibacterial agent.
Cancer Cell Line Investigation
A study involving MiaPaCa-2 pancreatic cancer cells demonstrated that treatment with MMPA resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage.
Mechanism of Action
The mechanism of action of Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogs:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Potential Applications | References |
|---|---|---|---|---|---|
| Target Compound (651729-59-8) | C₁₆H₁₈N₂O₆S | 366.427 | 2-Amino-4-methoxyphenyl, methyl ester | Research intermediate | |
| Ethyl (4-(4-(benzyloxy)phenylsulfonyl)phenoxy)acetate | C₂₃H₂₂O₆S | 426.483 | Benzyloxy group, ethyl ester | Not specified (likely research) | |
| Methyl 2-((4-methoxy-6-methyl-triazin-2-yl)sulfonyl)benzoate (metsulfuron methyl ester) | C₁₄H₁₅N₅O₆S | 381.36 | Triazin-2-yl group, methyl benzoate | Herbicide (sulfonylurea class) | |
| Propyl 2-(4-methylbenzenesulfonamido)benzoate | C₁₇H₁₉NO₄S | 333.40 | Toluenesulfonamide, propyl ester | Biological studies | |
| Methyl [(4-chlorophenyl)sulfonylamino]acetate (496937-72-5) | C₁₇H₁₈ClNO₄S | 367.85 | 4-Chlorophenyl, phenylethylamino | Not specified | |
| Methyl {4-[(butylamino)sulfonyl]phenoxy}acetate (664319-18-0) | C₁₃H₁₉NO₅S | 301.36 | Butylamino group | Research chemical | |
| Methyl 2-(2-((4-fluoro-3-trifluoromethylphenyl)sulfonyl)phenyl)acetate (CB4366595) | C₁₈H₁₇F₄NO₆S | 451.39 | Fluoro-trifluoromethylphenyl, dimethoxyphenyl | Not specified | |
| Ethyl (4-{[4-(2-fluorophenyl)piperazinyl]sulfonyl}phenoxy)acetate (664316-25-0) | C₂₀H₂₃FN₂O₅S | 422.47 | Fluorophenyl-piperazinyl, ethyl ester | Not specified |
Key Comparative Insights
Substituent Effects on Bioactivity
- Aromatic Amino vs.
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 4-chlorophenyl in or fluoro-trifluoromethyl in ) exhibit increased electrophilicity, which may influence reactivity or receptor binding compared to the target’s electron-donating methoxy group .
Ester Chain Length and Solubility
- Methyl vs.
Functional Group Diversity
- Piperazinyl vs. Aniline Moieties : The piperazinyl group in introduces a basic nitrogen, which could enhance solubility in acidic environments compared to the target’s aniline-derived sulfonamide .
Biological Activity
Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate is a sulfonamide compound with potential pharmacological applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a sulfonamide functional group, which is known for its biological significance. The presence of the methoxy and amino groups contributes to its reactivity and potential therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against a variety of pathogens. The biological activity was evaluated through various assays, including minimum inhibitory concentration (MIC) tests against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Weak |
| Pseudomonas aeruginosa | 128 | Weak |
The results indicate that while the compound exhibits moderate activity against Staphylococcus aureus, its effectiveness diminishes against other tested strains. This selectivity suggests a potential for further optimization to enhance its antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using human fibroblast cell lines to evaluate the safety profile of the compound. The results showed that:
- IC50 values were significantly higher than the MIC values for bacterial strains, indicating a favorable therapeutic index.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) | Toxicity Level |
|---|---|---|
| Human Fibroblasts | >100 | Non-toxic |
This data suggests that the compound is relatively non-toxic to human cells at concentrations effective against bacteria, supporting its potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects may involve interference with bacterial protein synthesis or cell wall integrity. The sulfonamide moiety is known to inhibit folic acid synthesis in bacteria, which is critical for their growth and replication.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological properties of this compound. Modifications to the methoxy and amino groups could enhance potency and selectivity against specific pathogens. For instance, substituents that increase lipophilicity may improve membrane permeability, thereby enhancing antimicrobial activity.
Case Studies and Research Findings
- Antichlamydial Activity : A study demonstrated that sulfonamide derivatives, including similar compounds, showed selective activity against Chlamydia infections, suggesting that structural components like those in this compound could be explored further for targeting this pathogen .
- Broad-Spectrum Antimicrobial Studies : Research indicated that related compounds exhibited broad-spectrum antimicrobial activity against various pathogens, reinforcing the potential of sulfonamide derivatives in developing new antibiotics .
- In Vivo Efficacy : Preliminary animal studies suggested that compounds with similar structures demonstrated significant reductions in infection rates when tested in vivo, paving the way for clinical trials .
Q & A
Q. What are the recommended synthetic routes for Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate?
The compound can be synthesized via sulfonamide coupling between 2-amino-4-methoxyaniline and a phenoxyacetic acid derivative. Key steps include:
- Sulfonylation : React 4-(chlorosulphonyl)phenoxyacetic acid methyl ester with 2-amino-4-methoxyaniline in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Esterification : Pre-functionalize the phenoxyacetic acid component using methyl chloride or diazomethane to ensure the methyl ester group remains intact .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. How can the structure of this compound be confirmed analytically?
- 1H-NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm), aromatic protons from the 4-methoxyphenyl group (δ 6.6–7.2 ppm), and sulfonamide NH (δ 8.0–8.5 ppm). Splitting patterns distinguish substituent positions .
- LC-MS : High-resolution mass spectrometry confirms molecular weight (expected [M+H]+: ~407 Da).
- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
Q. What safety precautions are required when handling this compound?
- Toxicity : Limited data, but assume acute toxicity due to sulfonamide and aniline moieties. Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Storage : Keep in a cool, dry environment under inert gas (N₂/Ar) to prevent hydrolysis of the ester or sulfonamide groups .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonamide formation?
- Solvent Selection : Anhydrous DCM or THF minimizes side reactions (e.g., ester hydrolysis).
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Temperature Control : Maintain 0–5°C during sulfonamide coupling to suppress byproducts like disulfonates .
- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete conversion .
Q. What mechanistic insights explain conflicting bioactivity data in sulfonamide derivatives?
Contradictions in enzyme inhibition studies (e.g., carbonic anhydrase vs. kinase targets) may arise from:
- Steric Effects : The 4-methoxy group may hinder binding to flat active sites but favor interactions with hydrophobic pockets .
- Electronic Modulation : Electron-withdrawing sulfonamide groups enhance acidity of the NH proton, affecting hydrogen-bonding capacity .
- Isomerism : Tautomerism in the 2-amino-4-methoxyphenyl group (e.g., imine-enamine shifts) could alter binding conformations .
Q. How can computational methods aid in predicting this compound’s reactivity?
- DFT Calculations : Model sulfonamide bond rotation barriers and electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with enzyme targets (e.g., human carbonic anhydrase IX) to prioritize bioactivity assays .
- MD Simulations : Assess stability in aqueous vs. lipid membranes to guide formulation studies .
Q. What strategies resolve discrepancies in NMR data between synthetic batches?
- Impurity Profiling : Use HPLC-PDA to detect trace byproducts (e.g., hydrolyzed carboxylic acid derivatives) .
- Deuterium Exchange : Confirm NH protons via D₂O shake tests to distinguish them from aromatic signals .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) that cause signal broadening .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
